![molecular formula C19H23N5O3 B2869549 N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pivalamide CAS No. 1021066-24-9](/img/structure/B2869549.png)
N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pivalamide
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Overview
Description
The compound belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group. It contains a triazole nucleus, which is a nitrogenous heterocyclic moiety and has a molecular formula of C2H3N3 . Triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Molecular Structure Analysis
The molecular structure of this compound includes a five-membered aromatic azole chain, a triazole compound containing two carbon and three nitrogen atoms, and a phenyl group . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Scientific Research Applications
Neuroprotective Agent
This compound has been evaluated for its neuroprotective properties, which could be beneficial in the treatment of neurodegenerative diseases. It may help in restoring neuronal function and structure, potentially preventing or slowing disease progression by reducing neuronal death .
Anti-neuroinflammatory Agent
The anti-neuroinflammatory activity of this compound is significant, as it can inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in human microglia cells. This suggests its potential use in reducing inflammation in neurological conditions .
Anticancer Activity
The compound’s structural class has been associated with cytotoxic activity against various cancer cell lines. This indicates that it may have applications in cancer research, particularly in the development of new chemotherapeutic agents .
Future Directions
Triazole compounds are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index . There is an urge to develop new classes of antibacterial agents to fight multidrug-resistant pathogens . Therefore, the future directions for this compound could involve further exploration of its potential antimicrobial properties and its use in the development of new antibacterial agents.
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the class of 1,2,4-triazolo[4,3-b]pyridazine derivatives . These compounds are known to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents . .
Mode of Action
It is likely that the compound interacts with its targets through hydrogen bond accepting and donating characteristics, which allows it to make specific interactions with different target receptors .
Biochemical Pathways
Given the wide range of pharmacological activities exhibited by 1,2,4-triazolo[4,3-b]pyridazine derivatives, it can be inferred that multiple biochemical pathways could be affected .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds . These studies can provide insights into the potential ADME properties of this compound, but specific studies on this compound are needed to confirm its pharmacokinetic properties.
Result of Action
Given the wide range of pharmacological activities exhibited by 1,2,4-triazolo[4,3-b]pyridazine derivatives, it can be inferred that the compound could have multiple molecular and cellular effects .
properties
IUPAC Name |
N-[2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-19(2,3)18(25)20-11-12-27-16-10-9-15-21-22-17(24(15)23-16)13-5-7-14(26-4)8-6-13/h5-10H,11-12H2,1-4H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPMMPNECAIDNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCOC1=NN2C(=NN=C2C3=CC=C(C=C3)OC)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pivalamide |
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